Prerubialatin

Description

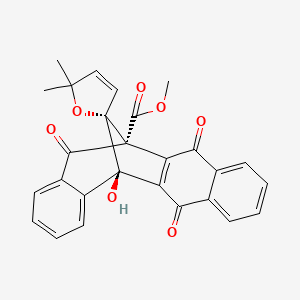

Structure

3D Structure

Properties

IUPAC Name |

methyl (1'S,2R,12'R)-12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O7/c1-24(2)12-13-25(34-24)26(23(31)33-3)18-19(21(29)15-9-5-4-8-14(15)20(18)28)27(25,32)17-11-7-6-10-16(17)22(26)30/h4-13,32H,1-3H3/t25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYJKPDDHXDUIN-KWXIBIRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2(O1)C3(C4=CC=CC=C4C(=O)C2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=C[C@]2(O1)[C@]3(C4=CC=CC=C4C(=O)[C@@]2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prerubialatin: A Technical Guide on its Prospective Discovery and Isolation from Rubia cordifolia

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge surrounding Prerubialatin, a natural compound identified in Rubia cordifolia. Despite its classification as a precursor to rubialatins A and B, a comprehensive review of scientific literature reveals a notable absence of detailed information regarding its specific discovery, isolation protocols, quantitative analysis, and biological activity. This document, therefore, aims to provide a foundational framework for researchers by summarizing the known properties of this compound and presenting generalized experimental methodologies for the isolation and study of related compounds from Rubia cordifolia.

This compound: Current Knowledge

This compound is a recognized natural product originating from the medicinal plant Rubia cordifolia. It is identified as a chemical precursor to rubialatins A and B. The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1667718-89-9[1] |

| Molecular Formula | C27H20O7[1] |

| Source | Rubia cordifolia[1] |

| Classification | Precursor to rubialatins A and B[1] |

Prospective Isolation and Purification of this compound

While a specific protocol for the isolation of this compound is not available in the reviewed literature, a general methodology can be inferred from the numerous studies on the phytochemical analysis of Rubia cordifolia. The following protocol is a composite of common techniques employed for the extraction and purification of various secondary metabolites from this plant.

Experimental Protocol: A Generalized Approach

2.1. Plant Material Collection and Preparation

-

Collection: The roots of Rubia cordifolia are the primary source of many of its bioactive compounds.

-

Preparation: The collected plant material should be thoroughly washed, shade-dried, and then coarsely powdered to increase the surface area for efficient extraction.

2.2. Extraction

-

Method: Serial exhaustive extraction is a common method used to separate compounds based on their polarity.

-

Solvent System: A typical solvent series proceeds from non-polar to polar, such as:

-

Hexane

-

Dichloromethane or Chloroform

-

Ethyl acetate

-

Methanol or Ethanol

-

-

Procedure:

-

The powdered plant material is macerated in the first solvent (e.g., Hexane) with agitation for a specified period (e.g., 24-48 hours).

-

The extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

-

The plant residue is then air-dried and subsequently extracted with the next solvent in the series.

-

This process is repeated for all solvents.

-

2.3. Chromatographic Purification

-

Technique: The crude extract showing potential for containing this compound (likely in the less polar to moderately polar fractions) would be subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel is a commonly used adsorbent.

-

Mobile Phase: A gradient elution system of solvents, such as a mixture of hexane and ethyl acetate with increasing polarity, is typically employed.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.

-

Further Purification: Pooled fractions may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

2.4. Structure Elucidation

-

The structure of the isolated compound would be confirmed using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR)

-

Mass Spectrometry (MS)

-

Potential Biological Activity and Signaling Pathways

There is currently no scientific literature describing the effect of this compound on any signaling pathways. However, other compounds isolated from Rubia cordifolia, such as various anthraquinones and cyclic hexapeptides, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. It is plausible that this compound may exhibit similar bioactivities. Research into the effects of Rubia cordifolia extracts has implicated modulation of pathways such as the NF-κB and MAPK signaling cascades. Any investigation into this compound's biological function could logically begin by screening its effects on these known pathways.

Visualizing the Workflow and Potential Mechanisms

The following diagrams illustrate a generalized workflow for natural product isolation and a hypothetical signaling pathway that could be investigated for this compound's activity. It is critical to note that these are representative diagrams and are not specific to this compound due to the lack of available data.

Caption: Generalized workflow for the isolation of a natural product from Rubia cordifolia.

Caption: Hypothetical signaling pathway for the action of a bioactive compound.

Conclusion and Future Directions

The discovery and isolation of novel natural products are pivotal for the advancement of drug development. While this compound has been identified as a constituent of Rubia cordifolia, it remains a largely uncharacterized molecule. The absence of specific data highlights a significant research gap and an opportunity for novel investigation.

Future research should focus on:

-

The targeted isolation and purification of this compound from Rubia cordifolia using the generalized methods outlined in this guide.

-

The definitive structural elucidation of this compound using modern spectroscopic techniques.

-

Comprehensive screening of this compound for various biological activities.

-

Investigation into the mechanism of action of this compound, including its effects on key signaling pathways.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. The methodologies and conceptual frameworks provided are based on established practices in the field of natural product chemistry and pharmacology and are intended to facilitate the systematic investigation of this promising, yet understudied, compound.

References

The Biosynthetic Pathway of Prerubialatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prerubialatin, a complex naphthohydroquinone dimer, is a key biosynthetic intermediate of rubialatins A and B, compounds isolated from the medicinal plant Rubia cordifolia. Understanding the intricate biosynthetic pathway of this compound is crucial for the potential biotechnological production of these pharmacologically significant molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis, including the precursor pathways, key enzymatic steps, and relevant experimental methodologies.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from primary metabolism, branching into the shikimate and methylerythritol phosphate (MEP) pathways to generate the core molecular scaffold. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, a proposed pathway involves the formation of anthraquinone and naphthoquinone intermediates, followed by oxidative dimerization and rearrangement reactions.

Formation of the Naphthoquinone Core via the Shikimate Pathway

The initial steps in the biosynthesis of the naphthoquinone core of this compound follow the shikimate pathway, a well-established route for the production of aromatic compounds in plants.

-

Chorismate Synthesis: The pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) to ultimately form chorismate.

-

Formation of o-Succinylbenzoic Acid (OSB): Chorismate is converted to isochorismate by isochorismate synthase (ICS) . Subsequently, OSB synthase catalyzes the reaction of isochorismate with α-ketoglutarate and thiamine diphosphate (TPP) to yield OSB.

-

Naphthoquinone Ring Formation: OSB is then activated to its CoA ester by OSB-CoA ligase . A subsequent ring closure reaction forms 1,4-dihydroxy-2-naphthoic acid (DHNA), a key intermediate in the formation of rings A and B of the naphthoquinone structure.

Involvement of the MEP Pathway for Isoprenoid Precursors

The third ring (ring C) of the anthraquinone-type precursors is derived from the isoprenoid unit, isopentenyl pyrophosphate (IPP) or its isomer dimethylallyl pyrophosphate (DMAPP). In plants like Rubia cordifolia, these precursors are primarily synthesized through the plastidial methylerythritol phosphate (MEP) pathway.

Key Enzymatic Steps in Anthraquinone Biosynthesis

-

Prenylation: A crucial step in the formation of alizarin-type anthraquinones in Rubia cordifolia is the prenylation of DHNA. This reaction is catalyzed by a prenyltransferase . One such enzyme, R. cordifolia dimethylallyltransferase 1 (RcDT1) , has been identified and shown to catalyze the transfer of a dimethylallyl group to DHNA. This is a key pathway-specific step leading to the formation of alizarin-type anthraquinones.

Proposed Late Stages: Dimerization and Rearrangement

The precise enzymatic steps leading from the monomeric naphthoquinone precursors to the dimeric structure of this compound have not been fully characterized. However, biomimetic synthesis studies suggest a plausible non-enzymatic or enzyme-catalyzed pathway involving:

-

Oxidative Dimerization: It is hypothesized that two molecules of a naphthohydroquinone precursor undergo an oxidative coupling to form a dimeric intermediate.

-

Tandem Reactions: The biomimetic synthesis of this compound was achieved through a tandem ring contraction/Michael addition/aldol reaction, followed by oxidation.[1] This suggests that the natural biosynthetic pathway may involve a series of complex rearrangements catalyzed by specific enzymes, potentially from the cytochrome P450 or dehydrogenase families.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound Precursors

Caption: Proposed biosynthetic pathway leading to this compound.

General Experimental Workflow for Gene Identification and Characterization

Caption: A typical workflow for identifying and characterizing genes in a biosynthetic pathway.

Quantitative Data

Quantitative data on the specific enzyme kinetics and metabolite concentrations in the this compound pathway are currently limited in the public domain. However, studies on related pathways in Rubia species provide some context.

| Plant Material | Compound | Concentration (mg/g dry weight) | Reference |

| Rubia cordifolia roots (August harvest) | Purpurin | ~2.4 | [2] |

| Rubia cordifolia roots (August harvest) | Mollugin | ~6.2 | [2] |

| Rubia cordifolia cell culture | Total Anthraquinones | 0.874 (in rolA-transformed line) | [3] |

| Rubia cordifolia cell culture | Total Anthraquinones | 0.200 (in control line) | [3] |

Experimental Protocols

Isochorismate Synthase (ICS) Enzyme Assay

This assay is fundamental for characterizing the entry point into the OSB branch of the shikimate pathway.

-

Principle: A coupled spectrophotometric or fluorometric assay is commonly used. The production of isochorismate by ICS is coupled to its conversion to salicylate by a salicylate synthase, and the formation of salicylate is monitored.

-

Materials:

-

Chorismate (substrate)

-

ICS enzyme preparation (from crude plant extract or heterologous expression)

-

Salicylate synthase (commercially available or purified)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10% (v/v) glycerol

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, chorismate, and salicylate synthase.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the ICS enzyme preparation.

-

Monitor the increase in absorbance or fluorescence corresponding to salicylate formation over time.

-

Calculate the initial reaction rate from the linear phase of the reaction.

-

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a sensitive method to quantify the expression levels of candidate biosynthetic genes in different tissues or under various conditions.

-

Materials:

-

Total RNA extracted from Rubia cordifolia tissues

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR instrument and SYBR Green master mix

-

Gene-specific primers for the target and reference genes

-

-

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from the plant tissue of interest. Synthesize first-strand cDNA using a reverse transcriptase kit.

-

Primer Design and Validation: Design and validate primers for the target biosynthetic genes and suitable reference genes (e.g., actin, ubiquitin) to ensure specificity and efficiency.

-

qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes.

-

Metabolite Extraction and Analysis by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of this compound and its precursors in plant extracts.

-

Materials:

-

Lyophilized and ground Rubia cordifolia tissue

-

Extraction solvent (e.g., methanol:acetonitrile:water, 2:2:1, v/v/v)

-

LC-MS system (e.g., UPLC-Q-TOF-MS/MS)

-

-

Procedure:

-

Extraction: Homogenize the powdered plant material with the extraction solvent. Sonicate and incubate the mixture to ensure complete extraction.

-

Centrifugation: Centrifuge the extract to pellet cell debris and collect the supernatant.

-

LC-MS Analysis: Inject the supernatant into the LC-MS system. Use a suitable chromatographic method to separate the compounds and a mass spectrometer to detect and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: For quantitative analysis, use authentic standards to create a calibration curve.

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex and fascinating area of research. While the early stages involving the shikimate and MEP pathways are relatively well understood, the later oxidative and rearrangement steps that lead to the formation of this intricate dimer remain a key area for future investigation. The identification and characterization of the enzymes responsible for these transformations will be crucial for the development of metabolic engineering strategies for the sustainable production of this compound and its derivatives. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the complexities of this important biosynthetic pathway.

References

- 1. Biomimetic syntheses of rubialatins A, B and related congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in marker secondary metabolites revealed the medicinal parts, harvest time, and possible synthetic sites of Rubia cordifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamic analysis of growth characteristics, secondary metabolites accumulation, and an in-depth understanding of anthraquinones biosynthesis in Rubia cordifolia Linn - PMC [pmc.ncbi.nlm.nih.gov]

Prerubialatin: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prerubialatin, a naturally occurring naphthohydroquinone dimer isolated from Rubia cordifolia, serves as a key biosynthetic precursor to rubialatins A and B. This document provides a detailed technical overview of the chemical structure and stereochemistry of this compound. It includes a thorough presentation of its spectroscopic data, a detailed description of its chemical synthesis, and a visualization of the synthetic pathway. This guide is intended to be a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound possesses a complex polycyclic structure featuring a naphthohydroquinone core linked to a second aromatic moiety. The definitive structure and relative stereochemistry have been elucidated through chemical synthesis and spectroscopic analysis.

Molecular Formula: C₂₇H₂₀O₇

Molecular Weight: 456.45 g/mol

The core structure consists of a dihydronaphtho[1,2-b]furan-4,5-dione system. The stereochemistry of the chiral centers is crucial for its biological activity and its role as a precursor to other natural products.

Quantitative Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key quantitative data are summarized below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The following table summarizes the chemical shifts (δ) and coupling constants (J) for the protons of this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.31 | d | 7.5 |

| H-3 | 3.65 | m | |

| H-3' | 2.95 | dd | 17.0, 4.5 |

| H-3' | 2.85 | dd | 17.0, 8.5 |

| H-6 | 7.68 | d | 8.0 |

| H-7 | 7.55 | t | 7.5 |

| H-8 | 7.23 | d | 8.5 |

| H-9 | 7.62 | d | 7.5 |

| H-1'' | 7.34 | d | 8.5 |

| H-2'' | 6.88 | t | 8.0 |

| H-3'' | 7.15 | t | 8.0 |

| H-4'' | 6.83 | d | 7.5 |

| OMe | 3.89 | s | |

| OH | 12.15 | s | |

| OH | 9.85 | s |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 188.4 |

| C-2 | 82.1 |

| C-3 | 45.2 |

| C-3' | 35.8 |

| C-4 | 182.7 |

| C-4a | 114.8 |

| C-5 | 162.1 |

| C-5a | 118.2 |

| C-6 | 136.5 |

| C-7 | 124.8 |

| C-8 | 119.5 |

| C-9 | 133.7 |

| C-9a | 131.2 |

| C-10 | 108.3 |

| C-10a | 160.3 |

| C-1' | 130.5 |

| C-1'' | 115.2 |

| C-2'' | 158.9 |

| C-3'' | 115.7 |

| C-4'' | 158.1 |

| C-5'' | 110.1 |

| C-6'' | 121.3 |

| OMe | 55.4 |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopic Data

The IR spectrum indicates the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3448 | O-H (hydroxyl) |

| 1670 | C=O (quinone) |

| 1635 | C=O (quinone) |

| 1593 | C=C (aromatic) |

Experimental Protocols

The following sections detail the synthetic and analytical procedures used for this compound.

Biomimetic Synthesis of this compound

The total synthesis of this compound was achieved through a biomimetic approach involving a tandem ring contraction/Michael addition/aldol reaction followed by oxidation.

Materials:

-

2-Hydroxy-1,4-naphthoquinone

-

3-(2-Hydroxyphenyl)propanal

-

(Diacetoxyiodo)benzene (DIB)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

A solution of 2-hydroxy-1,4-naphthoquinone (1.0 equiv) and 3-(2-hydroxyphenyl)propanal (1.2 equiv) in a 1:1 mixture of CH₂Cl₂ and MeOH was prepared.

-

To this solution, K₂CO₃ (2.0 equiv) was added, and the mixture was stirred at room temperature for 30 minutes.

-

(Diacetoxyiodo)benzene (DIB) (1.5 equiv) was then added, and the reaction mixture was stirred for an additional 2 hours.

-

Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

-

The residue was purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford this compound as a yellow solid.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using KBr pellets.

Visualization of Synthetic Pathway

The following diagram illustrates the key synthetic transformation leading to this compound.

Caption: Biomimetic synthesis of this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. The experimental protocols are summarized from published literature and should be performed by qualified personnel in a properly equipped laboratory.

Spectroscopic Data for Prerubialatin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Prerubialatin is a natural compound isolated from the plant Rubia cordifolia.[1] It is identified by the CAS number 1667718-89-9 and has a molecular formula of C₂₇H₂₀O₇ and a molecular weight of 456.44 g/mol .[1][2] This guide provides a summary of the available information and a general workflow for the spectroscopic analysis of such a compound.

Spectroscopic Data Summary

While the explicit data for this compound is not available, the tables below are structured to present the typical data points that would be collected for a compound of this nature. This serves as a template for researchers working on the isolation and characterization of new natural products.

Table 1: Mass Spectrometry (MS) Data

| Ionization Mode | Mass Analyzer | Formula | Calculated m/z | Observed m/z |

| ESI+ | TOF or Orbitrap | C₂₇H₂₀O₇Na | [M+Na]⁺ | Data not available |

| ESI- | TOF or Orbitrap | C₂₇H₁₉O₇ | [M-H]⁻ | Data not available |

| HRMS | TOF or Orbitrap | C₂₇H₂₀O₇ | [M]⁺ | Data not available |

Table 2: ¹H NMR Spectroscopic Data (Expected Ranges)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400-600 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |

| Data not available |

Table 3: ¹³C NMR Spectroscopic Data (Expected Ranges)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100-150 MHz

| Chemical Shift (δ, ppm) | Carbon Type | Proposed Assignment |

| Data not available |

Table 4: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for a natural product like this compound.

2.1. Isolation of this compound

-

Extraction: The dried and powdered roots of Rubia cordifolia would be subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract would then be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound would be subjected to multiple chromatographic steps for purification. This typically involves column chromatography over silica gel, Sephadex LH-20, and potentially preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

2.2. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) would be performed on an instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, and spectra would be acquired in both positive and negative ion modes.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision to determine the elemental composition and confirm the molecular formula.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and 2D NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 1-5 mg of pure this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.

-

2.4. Infrared (IR) Spectroscopy

IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.

-

Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm⁻¹). The resulting spectrum reveals the presence of specific functional groups within the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

Prerubialatin: Unveiling the Mechanism of Action in Cancer Cells - A Review of Currently Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive overview of the mechanism of action of prerubialatin in cancer cells. A thorough review of publicly available scientific literature was conducted to collate and present data on its molecular targets, effects on signaling pathways, and impact on cancer cell viability. However, extensive searches for "this compound" and related terms in scientific databases and search engines have not yielded any specific information on a compound with this name. The following sections, therefore, outline the standard methodologies and conceptual frameworks used to elucidate the mechanism of action of novel anti-cancer agents, which would be applicable to this compound should research on it become public.

Introduction to Novel Anti-Cancer Agent Characterization

The discovery and development of new therapeutic agents against cancer is a cornerstone of oncological research. A critical step in this process is the detailed elucidation of the compound's mechanism of action. This involves identifying its molecular targets, understanding its effects on cellular signaling pathways that govern cell proliferation and survival, and characterizing its efficacy in preclinical models. This guide provides a template for the kind of in-depth information required by researchers and drug development professionals when evaluating a new compound.

Quantitative Analysis of Anti-Cancer Activity

A primary assessment of a novel anti-cancer compound involves quantifying its cytotoxic and cytostatic effects on various cancer cell lines. This data is typically presented in a structured format for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data N/A |

| A549 | Lung Carcinoma | 48 | Data N/A |

| HeLa | Cervical Adenocarcinoma | 48 | Data N/A |

| DU-145 | Prostate Carcinoma | 48 | Data N/A |

| HCT116 | Colorectal Carcinoma | 48 | Data N/A |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Elucidation of Cellular and Molecular Mechanisms

Understanding how a compound like this compound exerts its anti-cancer effects requires a series of detailed experiments to probe its interaction with cellular machinery.

Apoptosis Induction

A common mechanism for anti-cancer drugs is the induction of programmed cell death, or apoptosis. Key experiments to determine this include:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activation Assays: Western blotting or colorimetric/fluorometric assays are used to detect the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-7, and initiator caspases like caspase-8 and caspase-9.

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: Assays using dyes like JC-1 or TMRM can detect the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.

Cell Cycle Analysis

Many anti-cancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

-

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase following treatment with this compound would indicate cell cycle arrest.

Identification of Signaling Pathway Modulation

To pinpoint the molecular targets of this compound, researchers typically investigate its effects on key signaling pathways implicated in cancer progression.

-

Western Blotting: This technique is used to measure the expression and phosphorylation status of key proteins in signaling cascades such as the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. For example, a decrease in the phosphorylation of Akt or ERK would suggest inhibition of these pro-survival pathways.

-

Kinase Activity Assays: In vitro assays can directly measure the ability of this compound to inhibit the activity of specific kinases that are often dysregulated in cancer.

Visualizing Molecular Mechanisms and Experimental Workflows

Diagrams are essential for conveying complex biological processes and experimental designs. The following are examples of how Graphviz could be used to visualize the potential mechanisms of action and workflows for a compound like this compound.

Caption: A logical diagram illustrating the potential mechanism of action of this compound.

Caption: A simplified workflow for assessing apoptosis induction by this compound.

Conclusion

While the compound "this compound" does not appear in the current scientific literature, this guide provides a framework for the systematic investigation of a novel anti-cancer agent's mechanism of action. The methodologies and conceptual approaches outlined here represent the standard for the field and would be directly applicable to the study of this compound, should it be identified and characterized. The rigorous application of these experimental protocols is essential for the translation of a promising compound from the laboratory to the clinic. Researchers are encouraged to publish their findings on novel agents to contribute to the collective effort in the fight against cancer.

Prerubialatin: An In-Depth Technical Guide on In Vitro Biological Activity

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the in vitro biological activity of Prerubialatin. This natural compound, isolated from the medicinal plant Rubia cordifolia, is identified chemically with the CAS number 1667718-89-9 and a molecular formula of C27H20O7.[1][2] Despite its characterization, specific studies detailing its cytotoxic, antimicrobial, antioxidant, or other biological effects in a laboratory setting are not present in the currently accessible scientific databases.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current state of knowledge and to highlight the potential areas for future investigation into this compound. While direct data on this compound is unavailable, an examination of the biological activities of its source, Rubia cordifolia, and related compounds can offer valuable insights.

The Source of this compound: Rubia cordifolia

Rubia cordifolia, commonly known as Indian madder or Manjistha, has a long history of use in traditional medicine systems for a variety of ailments.[2][3] Modern scientific investigations have validated many of its traditional uses, demonstrating a broad spectrum of pharmacological activities. Extracts from Rubia cordifolia and its isolated constituents have been shown to possess significant biological effects, including:

-

Anti-inflammatory and Anti-allergic Activity: Studies have demonstrated the anti-inflammatory and anti-allergic properties of Rubia cordifolia extracts and isolated compounds like mollugin.[1]

-

Anticancer and Cytotoxic Activity: Various compounds isolated from Rubia cordifolia have exhibited cytotoxic effects against different cancer cell lines.

-

Antioxidant Activity: The plant is rich in compounds with antioxidant properties, which can neutralize harmful free radicals.

-

Antimicrobial Activity: Extracts of Rubia cordifolia have shown activity against a range of pathogenic bacteria.

-

Neuroprotective and Immunosuppressive Effects: Research has also pointed towards the neuroprotective and immunosuppressive potential of compounds found in the plant.

Given that this compound is a constituent of Rubia cordifolia, it is plausible that it contributes to the overall pharmacological profile of the plant. However, without direct experimental evidence, its specific role and potency remain unknown.

Future Directions and Research Opportunities

The absence of data on the in vitro biological activity of this compound presents a clear opportunity for novel research. Future studies could focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in quantities sufficient for comprehensive biological screening.

-

Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potential as an anticancer agent. Standard assays such as the MTT, XTT, or LDH release assays could be employed.

-

Antimicrobial Assays: Testing the activity of this compound against a broad spectrum of pathogenic bacteria and fungi to explore its potential as an antimicrobial agent.

-

Antioxidant Capacity Assessment: Quantifying the antioxidant potential of this compound using established methods like the DPPH or ABTS radical scavenging assays.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies could delve into the underlying molecular mechanisms and signaling pathways involved.

Data Presentation and Experimental Protocols

As no quantitative data or specific experimental protocols for the in vitro biological activity of this compound have been reported in the scientific literature, it is not possible to provide the requested structured tables or detailed methodologies at this time.

Visualization of Signaling Pathways and Workflows

Similarly, the lack of information on the mechanism of action of this compound precludes the creation of diagrams for any signaling pathways or experimental workflows.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Prerubialatin as a Precursor to Rubialatins A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of prerubialatin and its role as a key intermediate in the formation of the complex naphthohydroquinone dimers, rubialatins A and B. The document details the biomimetic synthetic routes, which shed light on the plausible natural biosynthetic pathways. It is designed to be a valuable resource for researchers in natural product synthesis, biosynthesis, and drug discovery.

Introduction

Rubialatins A and B are structurally unique naphthohydroquinone dimers isolated from Rubia alata Roxb., a plant utilized in traditional folk medicine.[1] Their complex architecture and potential biological activities have made them compelling targets for chemical synthesis. Central to their formation is the precursor molecule, this compound.[1] This guide will explore the chemical transformations that convert this compound into rubialatins A and B, presenting the available quantitative data, detailed experimental protocols from biomimetic studies, and visualizations of the proposed reaction pathways.

The Biomimetic Synthesis of this compound and its Conversion to Rubialatins A and B

The first total syntheses of rubialatins A and B were achieved through elegant biomimetic approaches.[2][3] These synthetic routes provide a foundational understanding of the chemical feasibility of the conversion of this compound to the final natural products.

Synthesis of this compound

This compound is synthesized from readily available precursors via a tandem ring contraction/Michael addition/aldol reaction, followed by oxidation.[2]

Conversion of this compound to Rubialatin A

The conversion of this compound to rubialatin A is achieved through an epoxidation reaction.

Conversion of this compound to Rubialatin B

Rubialatin B is formed from a related precursor, isothis compound, via a photoinduced skeletal rearrangement. Isothis compound is an isomer of this compound, also generated during the initial synthetic sequence.

Data Presentation

The following tables summarize the key quantitative data for the biomimetic synthesis of this compound and its conversion to rubialatins A and B, as reported by Yang et al. (2015). For complete experimental details and characterization data, readers are encouraged to consult the supplementary information of the original publication.

| Reaction | Starting Material | Key Reagents and Conditions | Product | Isolated Yield (%) | Reference |

| Synthesis of this compound and Isothis compound | Precursors 8 and 10 | 1. NaH, DCM, rt, 1 h; 2. CAN, CH3CN/H2O, 0 °C to rt, 10 min | This compound (3) and Isothis compound (6) | Not specified for individual isomers, nearly quantitative for the mixture | |

| Conversion to Rubialatin A | Mixture of this compound (3) and Isothis compound (6) | H2O2, 1 N Na2CO3, THF, 1 h | Rubialatin A (1) | 34 | |

| Photoinduced Rearrangement | Isothis compound (6) | DCM, rt, sunlight, 12 h | Rubialatin B (2) | 35 |

Experimental Protocols

The following are detailed methodologies for the key synthetic transformations, based on the work of Yang et al. (2015).

Synthesis of this compound (3) and Isothis compound (6)

A detailed experimental protocol for the one-pot synthesis of a mixture of this compound and isothis compound is described in the literature. The process involves the reaction of precursors 8 and 10 with sodium hydride in dichloromethane, followed by oxidation with ceric ammonium nitrate.

Synthesis of Rubialatin A (1)

The conversion of the mixture of this compound and isothis compound to rubialatin A is achieved via epoxidation. The mixture is treated with hydrogen peroxide in the presence of sodium carbonate in a tetrahydrofuran solution.

Synthesis of Rubialatin B (2)

The synthesis of rubialatin B is accomplished through a photoinduced skeletal rearrangement of isothis compound (6). A solution of isothis compound in dichloromethane is exposed to sunlight for 12 hours.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Caption: Biomimetic synthesis of this compound and its isomer.

Caption: Conversion of this compound isomers to rubialatins A and B.

Plausible Natural Biosynthetic Pathway

While the exact enzymatic machinery for the biosynthesis of rubialatins in Rubia alata has not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of related compounds in the Rubiaceae family and the principles of biomimetic synthesis.

The monomeric naphthohydroquinone units are likely derived from the shikimate pathway, a common route for the biosynthesis of aromatic compounds in plants. The dimerization of these monomeric precursors to form this compound is likely catalyzed by an oxidative enzyme, such as a cytochrome P450 monooxygenase or a laccase. Subsequent enzymatic transformations, including stereospecific epoxidation and skeletal rearrangements, would then lead to the formation of rubialatins A and B. These enzymatic steps would provide the high degree of regio- and stereoselectivity observed in the natural products.

Caption: Proposed natural biosynthetic pathway of rubialatins A and B.

Conclusion

This compound has been established as a crucial precursor in the synthesis of the intricate natural products, rubialatins A and B. The biomimetic syntheses not only provide a viable route for obtaining these compounds for further biological evaluation but also offer significant insights into their potential natural biosynthetic origins. Future research focusing on the isolation and characterization of the specific enzymes involved in the dimerization and subsequent transformations in Rubia alata will be essential for a complete understanding of this fascinating biosynthetic pathway and could open avenues for the biotechnological production of these and related compounds.

References

Therapeutic Potential of Bryostatin 1 and its Derivatives: A Technical Guide for Researchers

Disclaimer: Initial searches for "Prerubialatin" did not yield information on a specific, publicly documented compound. It is possible that this is a novel, proprietary, or less-documented substance. Therefore, this guide focuses on Bryostatin 1 , a well-researched marine natural product, as a representative example of a complex natural compound with significant therapeutic potential. The principles, experimental designs, and data presentation formats detailed herein can be adapted for the study of other novel compounds like this compound, should information become available.

Executive Summary

Bryostatin 1 is a potent, macrocyclic lactone originally isolated from the marine bryozoan Bugula neritina.[1] It has garnered significant scientific interest due to its unique biological activities, primarily as a modulator of Protein Kinase C (PKC) isozymes.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of Bryostatin 1 and its synthetic analogues ("bryologs"). It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its mechanism of action, quantitative biological data, and detailed experimental protocols for its study.

Mechanism of Action: Modulation of Protein Kinase C (PKC)

The primary molecular target of Bryostatin 1 is the family of Protein Kinase C (PKC) isozymes.[1] Unlike tumor-promoting phorbol esters, which also bind to PKC, Bryostatin 1 exhibits a unique biphasic mode of action. Short-term exposure leads to PKC activation, while prolonged exposure results in the downregulation of specific PKC isozymes through ubiquitin-mediated proteasomal degradation.[2] This differential modulation of PKC signaling pathways is central to its diverse therapeutic effects, including anti-cancer, neuroprotective, and anti-HIV activities.

Bryostatin 1 binds to the C1 domain of PKC, competing with the endogenous ligand diacylglycerol (DAG). It displays varying affinities for different PKC isoforms, with particularly high affinity for novel PKC isozymes like PKCδ and PKCε. This isoform selectivity is a key area of research in the development of Bryostatin 1 analogues with improved therapeutic indices.

Signaling Pathway Diagram

The following diagram illustrates the central role of Bryostatin 1 in modulating the PKC signaling pathway.

Caption: Bryostatin 1 binds to the C1 domain of cytosolic PKC, inducing its translocation to the cell membrane and activation, which in turn phosphorylates downstream substrates, leading to various cellular responses.

Quantitative Data: Biological Activity of Bryostatin 1 and Derivatives

The following tables summarize key quantitative data for Bryostatin 1 and some of its synthetic analogues. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of new derivatives with enhanced potency and selectivity.

Table 1: PKC Isoform Binding Affinity (Ki, nM)

| Compound | PKCα | PKCβ2 | PKCδ | PKCε | Reference(s) |

| Bryostatin 1 | 1.35 | 0.42 | 0.26 | 0.24 | |

| Analogue 7c | - | - | 3.4 | - | |

| Analogue 8 | - | - | 8.3 | - | |

| Salicylate Analogue 3 | - | 24 | 18 | - |

Table 2: In Vitro Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | Bryostatin 1 IC50 (ng/mL) | Reference(s) |

| P388 | Murine Lymphocytic Leukemia | - | |

| 4T1 | Mouse Mammary Tumor | ~60% inhibition at 20-400 nM | |

| Saos-2 | Osteosarcoma | Prevents H2O2-induced viability loss | |

| LNCaP | Prostate Cancer | Induces apoptosis in PKCα-overexpressing cells |

Experimental Protocols

Detailed and reproducible protocols are essential for the preclinical evaluation of therapeutic compounds. The following sections provide methodologies for key in vitro assays used to characterize the biological activity of Bryostatin 1 and its derivatives.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Treat cells with various concentrations of Bryostatin 1 or its analogues for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.

Western Blot Analysis of PKC Activation

This protocol is used to assess the translocation of PKC from the cytosol to the membrane, a hallmark of its activation.

Workflow Diagram:

Caption: A typical workflow for analyzing PKC translocation via Western blot, from cell treatment to data analysis.

Protocol:

-

Cell Treatment: Treat cells with Bryostatin 1 at the desired concentration and time points.

-

Subcellular Fractionation: Harvest cells and separate cytosolic and membrane fractions using a cell fractionation kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both cytosolic and membrane fractions using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the PKC isoform of interest overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Culture and treat cells with Bryostatin 1 or its analogues for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

In Vitro Angiogenesis (Tube Formation Assay)

This assay assesses the ability of a compound to promote or inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in media containing various concentrations of Bryostatin 1 or its derivatives.

-

Incubation: Incubate the plate at 37°C for 4-18 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: Visualize the tube network using a microscope. The extent of angiogenesis can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.

Conclusion and Future Directions

Bryostatin 1 is a powerful modulator of the PKC signaling pathway with demonstrated therapeutic potential in oncology and neurology. However, its clinical development has been hampered by a limited natural supply and a narrow therapeutic window. The development of simplified, synthetically accessible analogues with improved isoform selectivity and pharmacological properties is a critical area of ongoing research. The protocols and data presented in this guide provide a framework for the continued investigation of Bryostatin 1 and the discovery of novel derivatives. Future studies should focus on elucidating the precise downstream targets of specific PKC isoforms activated by these compounds and on leveraging this understanding to design next-generation therapeutics with enhanced efficacy and safety profiles.

References

A Methodological Framework for the Preformulation and Stability Assessment of Prerubialatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prerubialatin (CAS No. 1667718-89-9; Molecular Formula: C₂₇H₂₀O₇) is a research compound with a molecular weight of 456.45. As with any novel chemical entity being considered for further development, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide outlines a comprehensive framework for conducting critical preformulation studies, focusing on the solubility and stability of this compound. Due to the current absence of detailed experimental data in publicly available literature, this document serves as a methodological roadmap for researchers initiating the characterization of this molecule. The protocols and data presentation formats provided herein are based on industry best practices and regulatory guidelines.

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the potential formulation strategies. The following section details the experimental protocols for determining the solubility of this compound in various solvent systems.

1.1. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in various aqueous and organic solvents at a constant temperature.

Materials:

-

This compound (purity >95%)

-

Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

Syringe filters (0.22 µm)

Procedure:

-

An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent.

-

The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

The suspensions are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any particulate matter.

-

The filtrate is then diluted with a suitable mobile phase and analyzed by a validated HPLC method to determine the concentration of dissolved this compound.

-

The experiment is performed in triplicate for each solvent.

1.2. Data Presentation: Solubility Data

The quantitative results from the solubility studies should be summarized in a clear, tabular format for easy comparison.

Table 1: Equilibrium Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Description |

|---|---|---|---|---|

| Purified Water | 25 | Data | Data | e.g., Practically Insoluble |

| 0.1 N HCl | 25 | Data | Data | e.g., Sparingly Soluble |

| PBS (pH 7.4) | 25 | Data | Data | e.g., Slightly Soluble |

| Methanol | 25 | Data | Data | e.g., Soluble |

| Ethanol | 25 | Data | Data | e.g., Freely Soluble |

| DMSO | 25 | Data | Data | e.g., Very Soluble |

| Acetonitrile | 25 | Data | Data | e.g., Soluble |

Note: Qualitative descriptions are based on USP definitions.

1.3. Experimental Workflow Visualization

The workflow for determining solubility can be visualized to provide a clear overview of the process.

Stability Profiling

Stability studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation pathways. Forced degradation studies expose the API to stress conditions to accelerate its decomposition.

2.1. Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: The this compound solution is mixed with an equal volume of 1 N HCl and stored at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Samples are taken at various time points, neutralized, and analyzed.

-

Base Hydrolysis: The this compound solution is mixed with an equal volume of 1 N NaOH and stored under the same conditions as the acid hydrolysis. Samples are taken, neutralized, and analyzed.

-

Oxidative Degradation: The this compound solution is mixed with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and stored at room temperature. Samples are analyzed at various time points.

-

Thermal Degradation: A solid sample of this compound is placed in a controlled temperature oven (e.g., 60°C, 80°C) for several days. A solution is also subjected to thermal stress. Samples are analyzed periodically.

-

Photostability: Solid and solution samples of this compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Control samples are kept in the dark.

Analytical Method: A stability-indicating HPLC method must be developed. This method should be capable of separating the intact this compound from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer is crucial.

2.2. Data Presentation: Forced Degradation Results

The results should be tabulated to show the extent of degradation and the formation of impurities under each stress condition.

Table 2: Summary of Forced Degradation Studies of this compound

| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Impurities | Number of Degradants | Remarks |

|---|---|---|---|---|---|---|

| 1 N HCl | 24 h | 60 | Data | Data | Data | e.g., Major degradant at RRT 0.85 |

| 1 N NaOH | 8 h | 60 | Data | Data | Data | e.g., Significant degradation |

| 30% H₂O₂ | 24 h | RT | Data | Data | Data | e.g., Minor degradation |

| Heat (Solid) | 7 days | 80 | Data | Data | Data | e.g., Stable |

| Photostability (ICH) | - | - | Data | Data | Data | e.g., Photolabile |

RT = Room Temperature; RRT = Relative Retention Time

2.3. Logical Flow for Stability Assessment

The logical progression from sample preparation to data analysis in a forced degradation study is illustrated below.

Potential Signaling Pathways and Mechanism of Action

While the specific biological targets and signaling pathways of this compound are not yet elucidated, many complex natural products, particularly those with diterpenoid-like structures, are known to interact with key cellular signaling cascades. Future research should focus on identifying these pathways to understand the compound's mechanism of action. A generalized diagram representing a hypothetical signaling pathway that could be investigated is shown below.

This guide provides a foundational set of protocols and data management strategies for the systematic evaluation of this compound's solubility and stability. The successful execution of these preformulation studies is a critical step in de-risking the drug development process. The generation of robust solubility and stability data will enable rational formulation design, inform on appropriate storage conditions, and provide the necessary information for subsequent regulatory filings. It is imperative that these studies are conducted with well-characterized material and validated analytical methods to ensure the integrity of the data.

Prerubialatin: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prerubialatin is a naphthohydroquinone dimer that has been identified as a key intermediate in the biomimetic synthesis of Rubialatins A and B. While research into this compound is still in its early stages, its chemical structure and association with other bioactive compounds from the Rubia genus suggest its potential significance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural sources, estimated abundance, and detailed methodologies for its isolation.

Natural Sources of this compound

Direct evidence for the natural occurrence of this compound is emerging, with its identification as a precursor to other known natural products. The primary source of this compound is believed to be plants of the Rubia genus, which are well-documented producers of anthraquinones and naphthoquinones.

Rubia cordifolia, commonly known as Indian Madder, is a prominent member of this genus and has been extensively studied for its rich phytochemical profile. It is the likely natural source of this compound, given that Mollugin, a key intermediate in the synthetic pathway of this compound, has been isolated from this plant. Further research is required to definitively confirm the presence and distribution of this compound in other Rubia species.

Abundance of this compound and Related Compounds

Quantitative data on the natural abundance of this compound in Rubia cordifolia or other plant sources is not yet available in the scientific literature. However, the abundance of related and precursor compounds can provide an estimate of the potential yield of this compound. The following table summarizes the abundance of major quinone derivatives found in Rubia cordifolia.

| Compound | Class | Plant Part | Abundance/Yield | Reference |

| Mollugin | Naphthoquinone | Roots | 16mg from 100mg of crude petroleum extract | [1] |

| Alizarin | Anthraquinone | Roots | Not specified | [2] |

| Purpurin | Anthraquinone | Roots | Not specified | [2] |

| Rubiadin | Anthraquinone | Roots | Not specified | [2] |

| Tectoquinone | Anthraquinone | Roots | 10mg from 100mg of crude petroleum extract | [1] |

| 1-hydroxy-2-methylanthraquinone | Anthraquinone | Roots | 19mg from 100mg of crude petroleum extract |

Experimental Protocols: Isolation of Naphthoquinones from Rubia cordifolia

While a specific protocol for the isolation of this compound has not been published, the following generalized methodology, based on the successful isolation of structurally related naphthoquinones and anthraquinones from Rubia cordifolia, can be adapted for its purification.

1. Plant Material and Extraction:

-

Plant Material: Dried and powdered roots of Rubia cordifolia.

-

Extraction:

-

The powdered root material (e.g., 500 g) is extracted with 80% ethanol (3 x 2 L) under reflux for 2 hours for each extraction.

-

The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

-

2. Chromatographic Purification:

-

Column Chromatography:

-

The petroleum ether or ethyl acetate fraction, which is likely to contain the less polar naphthoquinones, is subjected to column chromatography on silica gel (60-120 mesh).

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

For further purification, HSCCC is a highly effective technique for separating compounds from complex mixtures.

-

A two-phase solvent system is selected based on the polarity of the target compound. For naphthoquinones like Mollugin, a system of light petroleum/ethanol/diethyl ether/water (5:4:3:1, v/v) has been used successfully.

-

The crude or semi-purified fraction is dissolved in a mixture of the upper and lower phases and injected into the HSCCC instrument.

-

The effluent is monitored by UV detection, and fractions containing the purified compound are collected.

-

3. Structure Elucidation:

-

The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).

-

The chemical structure of the isolated this compound is elucidated using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Signaling Pathways and Biosynthesis

The biosynthesis of naphthoquinones in Rubia species involves a combination of the shikimate and mevalonate (MVA)/methylerythritol phosphate (MEP) pathways. The shikimate pathway provides the aromatic ring system, while the MVA/MEP pathways supply the isoprene units for prenylation.

Biosynthetic pathway of naphthoquinones in Rubia.

The following diagram illustrates the experimental workflow for the isolation and characterization of this compound from Rubia cordifolia.

Isolation workflow for this compound.

Conclusion

This compound represents an intriguing new molecule from the rich chemical diversity of the Rubia genus. While direct data on its natural abundance and a specific isolation protocol are currently lacking, this guide provides a solid foundation for researchers to begin exploring this promising compound. The provided methodologies, based on the successful isolation of related compounds, offer a clear path forward for obtaining pure this compound for further biological and pharmacological evaluation. Future research should focus on quantifying this compound in various Rubia species and optimizing the isolation protocol to facilitate its broader scientific investigation.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Prerubialatin

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the cytotoxicity of a compound named "Prerubialatin." Therefore, this technical guide has been constructed as a comprehensive template for the preliminary cytotoxicity screening of a novel natural product, using illustrative data and established methodologies. The experimental protocols and potential mechanisms of action described herein are based on standard practices in the field of cancer drug discovery and are intended to serve as a framework for the evaluation of new chemical entities.

Introduction

The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat malignancies. Natural products have historically been a rich source of therapeutic compounds, and the preliminary assessment of their cytotoxic potential is a critical first step in the drug discovery pipeline. This guide provides a detailed overview of the methodologies and conceptual frameworks for the preliminary cytotoxicity screening of a putative bioactive compound, exemplified here as "this compound."

The primary objectives of such a preliminary screening are to determine a compound's efficacy in inhibiting cancer cell growth, to establish a dose-response relationship, and to ascertain its selectivity towards cancer cells over non-cancerous cells. This is typically achieved through a series of in vitro assays that measure cell viability and proliferation. The data generated from these initial studies are crucial for making informed decisions about which compounds warrant further, more extensive preclinical investigation.

This document outlines the core components of a preliminary cytotoxicity screen, including standardized experimental protocols, data presentation and interpretation, and the exploration of potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Data Presentation: Cytotoxicity Profile

A crucial aspect of preliminary screening is the quantification of a compound's cytotoxic activity, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of a cell population by 50% after a specified exposure time.[1] These values are fundamental for comparing the potency of different compounds and for assessing their selectivity.[2]

The following table presents a hypothetical cytotoxicity profile for a novel compound, illustrating how such data would be structured for clear comparison.

Table 1: Illustrative Cytotoxicity (IC50) of a Hypothetical Compound After 72-Hour Exposure

| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 5.9 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.2 ± 1.1 | 4.1 |

| A549 | Lung Carcinoma | 6.8 ± 0.5 | 7.4 |

| HeLa | Cervical Carcinoma | 4.3 ± 0.4 | 11.6 |

| PC-3 | Prostate Adenocarcinoma | 15.1 ± 1.3 | 3.3 |

| HEK293 | Normal Human Embryonic Kidney | 50.2 ± 4.5 | - |

-

IC50: Values are presented as the mean ± standard deviation from three independent experiments.

-

Selectivity Index (SI): Calculated as the ratio of the IC50 value for a normal cell line (e.g., HEK293) to that of a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3]

MTT Cell Viability Assay Protocol

1. Materials and Reagents:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

-

Normal cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

2. Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

-

Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well, depending on the cell line's growth rate).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

3. Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., "this compound") in a suitable solvent (e.g., DMSO) at a high concentration.

-

Prepare a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations for the dose-response curve.

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with medium and solvent alone as negative controls and wells with a known cytotoxic drug as a positive control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

4. MTT Assay and Absorbance Measurement:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of the compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis software.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a potential mechanism of action for a cytotoxic compound and the experimental workflow for its screening.

Caption: Experimental Workflow for Cytotoxicity Screening.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. pRB plays an essential role in cell cycle arrest induced by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]